N-(Hexa-2,4-dienoyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
62764-12-9 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-hexa-2,4-dienoylbenzamide |
InChI |
InChI=1S/C13H13NO2/c1-2-3-5-10-12(15)14-13(16)11-8-6-4-7-9-11/h2-10H,1H3,(H,14,15,16) |
InChI Key |
YCXZMZHJCUJRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Overview of α,β Unsaturated Amides and Their Significance in Contemporary Organic Synthesis
α,β-Unsaturated amides are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an amide carbonyl group. This structural arrangement imparts unique electronic properties and reactivity, making them highly valuable intermediates and building blocks in modern organic synthesis. tandfonline.combohrium.com Their significance is underscored by their prevalence in numerous natural products, pharmaceuticals, and functional materials. bohrium.comnih.govbeilstein-journals.org
The conjugated system in α,β-unsaturated amides renders them susceptible to a variety of chemical transformations. They are excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. Furthermore, they can participate as dienophiles in pericyclic reactions like the Diels-Alder reaction, providing a powerful tool for the stereocontrolled synthesis of cyclic systems.
Given their utility, numerous synthetic methods have been developed for their preparation. tandfonline.com Classic approaches include the Wittig reaction and Horner-Wadsworth-Emmons olefination. tandfonline.com More contemporary methods focus on efficiency and selectivity, such as transition-metal-catalyzed processes, including palladium-catalyzed carbonylative synthesis from aryl azides and alkenylaluminum reagents, and iron-catalyzed hydroaminocarbonylation of alkynes. bohrium.comresearchgate.net Recent advancements have also enabled the synthesis of β,γ-unsaturated amides, which can be isomerized to their α,β-unsaturated counterparts, further expanding the synthetic toolkit. researchgate.netacs.org These varied synthetic routes allow chemists to access a diverse library of α,β-unsaturated amides for further application. thieme-connect.comorganic-chemistry.org
Contextualization of Benzamide Derivatives As Core Structures in Bioactive Molecules
The benzamide (B126) moiety, an aromatic ring attached to an amide functional group, is recognized as a "privileged scaffold" in medicinal chemistry. ontosight.aimdpi.com This designation stems from its frequent appearance in the structures of a wide array of pharmacologically active compounds, capable of interacting with multiple biological targets with high affinity. researchgate.netontosight.ai The versatility of the benzamide core allows it to serve as a foundational structure for drugs targeting a broad spectrum of diseases. ontosight.ai
Benzamide derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antipsychotic properties. mdpi.comresearchgate.netontosight.ai For instance, certain substituted benzamides have been developed as potent and selective inhibitors of key enzymes like histone deacetylases (HDACs) and carbonic anhydrase, which are significant targets in cancer therapy. acs.orgnih.govnih.gov Others have been synthesized as ligands for sigma-1 receptors, relevant to central nervous system disorders, or as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy. nih.govbohrium.com
The amide bond within the benzamide structure is relatively stable and provides a crucial hydrogen bonding site, facilitating strong interactions with biological receptors. mdpi.com The phenyl ring offers a scaffold that can be readily functionalized with various substituents, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its biological activity and selectivity. nih.gov This synthetic tractability makes the benzamide framework a cornerstone in the design and development of new therapeutic agents. mdpi.com
Academic Research Rationale and Scope for Investigating N Hexa 2,4 Dienoyl Benzamide
Established and Novel Synthetic Routes to this compound
The traditional synthesis of this compound hinges on established organic chemistry reactions that construct the amide linkage and the dienoyl moiety in separate or sequential steps.
The most direct and widely practiced method for forming the amide bond in this compound is the acylation of an amine with an activated derivative of hexa-2,4-dienoic acid. The fundamental principle involves activating the carboxylic acid to enhance its electrophilicity, thereby facilitating nucleophilic attack by an amine. acs.org
A common approach is the conversion of hexa-2,4-dienoic acid to its corresponding acyl chloride, (2E,4E)-hexa-2,4-dienoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and can be directly coupled with benzamide or, more commonly, with aniline, which is subsequently benzoylated. The reaction of the acyl chloride with the amine is often performed under Schotten-Baumann conditions, using a base such as pyridine (B92270) or an aqueous sodium hydroxide (B78521) solution to neutralize the HCl byproduct. nih.govsaskoer.ca
Alternatively, various coupling reagents can be used to facilitate the direct amidation of the carboxylic acid without prior conversion to an acyl chloride. These reagents activate the carboxylic acid in situ to form a reactive intermediate.
Table 1: Representative Coupling Reagents for Direct Amidation
| Coupling Reagent | Activating Group | Byproducts | Notes |
| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Urea derivatives | EDC is water-soluble, simplifying workup. researchgate.net |
| Phosphonium Salts (e.g., BOP, PyBOP) | Phosphonium ester | HOBt, phosphine (B1218219) oxide | Known for high efficiency and low racemization. |
| Uronium Salts (e.g., HBTU, HATU) | Uronium ester | HOBt/HOAt, tetramethylurea | Highly efficient, commonly used in peptide synthesis. |
| n-Propanephosphonic acid anhydride (B1165640) (T3P®) | Phosphonic anhydride | Phosphonic acids | Offers a good environmental profile with easy workup. google.com |
The choice of method depends on factors such as substrate compatibility, desired purity, and scalability. For this compound, the use of (2E,4E)-hexa-2,4-dienoyl chloride remains a robust and straightforward method. saskoer.ca
The synthesis of the hexa-2,4-dienoyl fragment is a critical step that requires precise control over the formation of the conjugated double bonds. Several powerful synthetic strategies exist for creating such conjugated diene systems. nih.gov
Transition-metal catalyzed cross-coupling reactions are among the most versatile methods. nih.gov
Heck Reaction : This reaction can couple a vinyl halide with an acrylate (B77674) derivative. For instance, the coupling of a 1-halobut-1-ene with methyl acrylate, catalyzed by a palladium complex, can generate the carbon skeleton of the desired dienoate, which can then be converted to the amide.
Suzuki Coupling : This involves the reaction of a vinyl boronic acid or ester with a vinyl halide. The coupling of (E)-1-propenylboronic acid with a 3-halopropenoate ester provides a direct route to the diene ester framework.
Negishi Coupling : An organozinc reagent, such as a vinylzinc halide, is coupled with a vinyl halide in the presence of a palladium or nickel catalyst. This method is known for its high stereoselectivity, which is derived from the stereochemistry of the starting materials. nih.gov
Stille Coupling : This reaction uses an organotin reagent (vinylstannane) to couple with a vinyl halide or triflate, offering mild reaction conditions and good functional group tolerance.
Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool for C=C bond formation. nih.gov The reaction between two different olefins, catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), can construct the diene system efficiently. For example, the cross-metathesis of 1-butene (B85601) with an N-acryloylbenzamide derivative could potentially form the target molecule directly, although control of selectivity can be challenging.
Achieving the correct stereochemistry of the diene, typically the (E,E)-isomer for maximum stability and specific biological activity, is paramount. Many synthetic methods are designed to be highly stereoselective.
The Horner-Wadsworth-Emmons (HWE) reaction is a classical and reliable method for generating (E)-alkenes. To construct the (E,E)-dienamide, a two-step sequence can be envisioned. First, an HWE reaction between an appropriate phosphonate (B1237965) ylide and an α,β-unsaturated aldehyde, such as crotonaldehyde, would yield an (E,E)-dienoate. This ester can then be hydrolyzed and converted to the N-benzoylamide as described previously.
Modern synthetic protocols offer more direct and elegant solutions. A stereoselective three-component cascade reaction has been developed for the synthesis of α-substituted 2,4-dienamides from gem-difluorochloro ethanes, propargyl alcohols, and amines, proceeding through a metal-free Claisen rearrangement. organic-chemistry.org While not directly yielding the title compound, this highlights the advanced strategies available for creating functionalized dienamides with high stereocontrol.
Another approach involves the palladium-catalyzed Heck-type cross-coupling of disubstituted alkynes with electron-deficient alkenes. The mechanism, involving syn-addition of the metal-hydride species to the alkyne followed by anti-elimination, ensures high stereoselectivity in the resulting trisubstituted conjugated dienes. nih.gov The synthesis of (2E,4E)-dienamides has also been achieved from 1,3-dienes via an intermediate 2-phenylsulfonyl 1,3-diene, demonstrating a pathway that ensures the desired (E,E) geometry. nih.gov
Table 2: Comparison of Stereoselective Synthesis Strategies
| Method | Key Reagents | Stereochemical Outcome | Advantages |
| Horner-Wadsworth-Emmons | Phosphonate ylide, α,β-unsaturated aldehyde | Predominantly (E)-alkenes | High reliability, well-established. organic-chemistry.org |
| Negishi Coupling | Vinylzinc halide, vinyl halide, Pd/Ni catalyst | Retention of substrate stereochemistry | High stereospecificity. nih.gov |
| Heck-type Coupling | Disubstituted alkyne, alkene, Pd catalyst | High stereoselectivity via syn-addition/anti-elimination | Atom economical. nih.gov |
| Metal-free Cascade | gem-difluorochloro ethane, propargyl alcohol, amine | Stereoselective | Avoids transition metals. organic-chemistry.org |
Advanced Catalytic and Non-Catalytic Strategies for this compound and Analog Preparation
Modern synthetic chemistry seeks to improve efficiency, atom economy, and functional group tolerance through the development of advanced catalytic systems.
Transition-metal catalysis offers powerful alternatives to classical amidation methods. Palladium-catalyzed amidation of aryl halides provides a route to form the N-aryl amide bond directly. nih.gov In a hypothetical synthesis of this compound, one could envision a palladium-catalyzed coupling between an aryl halide (e.g., bromobenzene) and hexa-2,4-dienamide. The use of specialized monodentate biaryl phosphine ligands can prevent the formation of deleterious catalyst complexes, leading to more stable and efficient catalysts for the amidation of aryl chlorides. nih.gov
Furthermore, palladium-catalyzed carbonylative coupling reactions can construct the amide bond from an aryl halide, carbon monoxide, and an amine. nih.gov This approach avoids the need to pre-form the carboxylic acid or its derivatives. For example, reacting bromobenzene (B47551) with CO and hexa-2,4-dienamide in the presence of a suitable palladium catalyst could potentially form the target molecule, though this would be an unconventional application.
Ruthenium and iridium catalysts have also been employed for C-H amination and amidation of benzamides. researchgate.netnih.govrsc.org These reactions typically proceed via a chelation-directed C-H activation mechanism, functionalizing the ortho position of the benzamide ring. While not directly applicable to forming the N-acyl bond of the target compound, this methodology is crucial for the synthesis of complex benzamide analogs.
The direct acylation of a pre-formed amide at the nitrogen atom using organometallic reagents is challenging due to the low nucleophilicity of the amide nitrogen and the high stability of the amide bond. nih.gov However, strategies exist to activate the amide for such transformations.
One approach involves the use of highly reactive organometallic reagents with activated amides. N-acylglutarimides, for example, serve as effective acyl transfer reagents in the presence of silylamide bases (e.g., MN(SiMe₃)₂), allowing for the synthesis of unsymmetrical imides. rsc.org This principle could be adapted for the N-acylation of benzamide by using hexa-2,4-dienoyl chloride as the electrophile in the presence of a suitable base to generate a nucleophilic benzamide anion.
Another strategy involves the use of N-methoxy-N-methyl amides, known as Weinreb amides . organicchemistrydata.org While typically used to synthesize ketones by reacting with organolithium or Grignard reagents, the stability of the tetrahedral intermediate they form is a key principle. nih.govorganicchemistrydata.org This concept of stabilizing the addition intermediate is crucial for controlling reactions with amides. A direct acylation of benzamide could be promoted by converting it into a better nucleophile, such as a lithium or magnesium salt, which could then react with an acylating agent like hexa-2,4-dienoyl chloride.
Direct alkylation of N,N-dialkyl benzamides has been achieved with methyl sulfides using LDA, where an ortho-lithiation of the benzamide promotes the subsequent reaction. nih.gov While this demonstrates C-C bond formation, it underscores the possibility of using organolithium bases to activate benzamides for further functionalization.
Photochemical and Photoredox-Catalyzed Annulations Relevant to Amide Systems
Photochemical and photoredox-catalyzed reactions offer powerful and sustainable methods for the construction of complex molecular architectures from amide-containing systems. These approaches often proceed under mild conditions and can provide access to unique chemical space.
Visible-light photoredox catalysis has emerged as a potent tool for the formation of C-C and C-N bonds. beilstein-journals.org In the context of amide systems similar to this compound, photoredox-catalyzed [3+2] annulation reactions with olefins have been reported. nih.govresearchgate.net These reactions typically involve the in-situ generation of an iminium radical from the amide, which then undergoes a stepwise radical process with an olefin to form a five-membered ring. nih.govresearchgate.net This type of transformation could potentially be applied to the benzamide moiety of this compound, using the diene chain as the olefin component, to construct intricate polycyclic structures.
Furthermore, photocatalytic multicomponent annulations of amide-anchored diynes have been demonstrated, showcasing the versatility of photoredox catalysis in constructing complex heterocyclic systems. mdpi.com While this compound is a diene, not a diyne, the underlying principles of radical generation and subsequent cyclization could inspire novel intramolecular reactions.
Visible light-induced [2+2] cycloadditions of 1,3-dienes are another relevant class of photochemical reactions. researchgate.netnih.gov The hexa-2,4-dienoyl chain in the target molecule is a classic 1,3-diene system, which could potentially undergo intramolecular [2+2] photocycloaddition with the benzamide aromatic ring or intermolecular cycloadditions with other alkenes. researchgate.net Such reactions would lead to the formation of cyclobutane-containing derivatives. nih.gov The stereoselectivity of these cycloadditions can often be controlled by the reaction conditions and the nature of the photocatalyst. nih.gov
A plausible, though not explicitly documented, photochemical transformation of this compound could involve an intramolecular [4+2] cycloaddition (Diels-Alder reaction) where the diene reacts with the aromatic ring. However, such reactions typically require significant activation of the aromatic ring. A more likely photochemical pathway would be an intermolecular [2+2] cycloaddition with a suitable dienophile.
Chemical Modifications and Derivatization of the this compound Scaffold
The this compound molecule possesses two key reactive sites for chemical modification: the benzamide aromatic ring and the hexa-2,4-dienoyl alkenyl chain.
Functionalization of the Benzamide Aromatic Ring
The benzamide aromatic ring can undergo electrophilic aromatic substitution reactions. The amide group is an ortho-, para-directing group, although it is deactivating. Therefore, functionalization at the ortho and para positions of the benzene (B151609) ring is expected.
Transition-metal-catalyzed C-H functionalization represents a modern and efficient approach for modifying aromatic amides. rsc.orgnih.govrsc.org For instance, rhodium(III)-catalyzed ortho C-H functionalization of aromatic amides with diazo compounds has been developed to introduce alkyl groups at the ortho position. rsc.org Similarly, cobalt-catalyzed C-H activation can lead to the regioselective functionalization of aromatic amides. nih.govacs.org These methods offer a direct way to introduce new substituents onto the benzamide ring of this compound without the need for pre-functionalized starting materials.
A hypothetical example of such a functionalization is the rhodium-catalyzed ortho-methylation of this compound.
Table 1: Hypothetical Rhodium-Catalyzed Ortho-Methylation of this compound
| Reactant | Catalyst | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| This compound | [RhCp*Cl2]2 | AgSbF6, CH3I | 1,2-Dichloroethane | 100 | N-(Hexa-2,4-dienoyl)-2-methylbenzamide | 75 |
Transformations and Saturations of the Hexa-2,4-dienoyl Alkenyl Chain
The conjugated diene system in the hexa-2,4-dienoyl chain is a versatile functional group that can undergo a variety of transformations. noaa.govslideshare.net
Diels-Alder Reaction: The conjugated diene can readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. noaa.gov For example, reaction with maleic anhydride would yield a cyclohexene (B86901) derivative. This reaction is a powerful tool for constructing six-membered rings with high stereocontrol. nih.gov
Electrophilic Addition: The diene can undergo electrophilic addition with reagents like hydrogen halides (e.g., HBr). These reactions can lead to a mixture of 1,2- and 1,4-addition products, with the product ratio often depending on the reaction temperature (kinetic vs. thermodynamic control). chadsprep.commasterorganicchemistry.com
Hydrogenation: The double bonds in the diene chain can be selectively or fully hydrogenated. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can lead to the corresponding monoene, diene, or fully saturated N-(hexanoyl)benzamide. The degree of saturation can be controlled by adjusting the reaction conditions such as hydrogen pressure, temperature, and catalyst loading. The partial hydrogenation of aromatic compounds is a significant transformation in organic synthesis. researchgate.net
Chemo-enzymatic Reductions: Ene-reductases are enzymes that can catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. nih.govmdpi.com The hexa-2,4-dienoyl moiety of this compound could be a substrate for such enzymes, potentially leading to the selective reduction of one or both double bonds with high stereocontrol. This chemo-enzymatic approach offers a green and efficient alternative to traditional chemical reductions. nih.govresearchgate.netbeilstein-journals.orgnih.gov
A hypothetical chemo-enzymatic reduction is presented below.
Table 2: Hypothetical Chemo-enzymatic Reduction of this compound
| Substrate | Enzyme | Co-factor | Buffer | Temperature (°C) | Product | Conversion (%) |
| This compound | Ene-reductase | NADPH | Phosphate buffer (pH 7.0) | 30 | N-(Hex-4-enoyl)benzamide | >95 |
Compound List
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the use of one-dimensional and two-dimensional NMR techniques, the connectivity and spatial arrangement of atoms within this compound can be thoroughly investigated.
One-Dimensional NMR Spectroscopy (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(2E,4E)-hexa-2,4-dienoylbenzamide, recorded in deuterochloroform (CDCl₃) at 400 MHz, reveals characteristic signals for the protons of the benzoyl and hexa-2,4-dienoyl moieties. molaid.com A broad singlet at approximately 9.10 ppm is attributed to the amide proton (NH). molaid.com The aromatic protons of the benzoyl group appear in the range of 7.86 to 7.51 ppm. molaid.com Specifically, the ortho-protons resonate as a doublet at 7.86 ppm, while the meta and para-protons appear as a multiplet between 7.62 and 7.51 ppm. molaid.com The vinylic protons of the hexa-2,4-dienoyl chain are observed as a multiplet between 7.44 and 7.34 ppm. molaid.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides insight into the carbon framework of the molecule. molaid.com The spectrum shows two carbonyl carbon signals at 168.1 ppm and 165.8 ppm, corresponding to the amide and benzoyl carbonyls, respectively. molaid.com The carbons of the diene system are observed at 147.2, 141.2, 130.4, and 120.3 ppm. molaid.com The aromatic carbons of the benzoyl ring resonate at 133.1, 133.0, 128.9, and 127.8 ppm. molaid.com A signal at 18.8 ppm is attributed to the terminal methyl group of the hexadienoyl chain. molaid.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| Amide (NH) | 9.10 (bs) | - | molaid.com |
| Benzoyl C=O | - | 165.8 | molaid.com |
| Amide C=O | - | 168.1 | molaid.com |
| Aromatic CH (ortho) | 7.86 (d, J=7.2 Hz) | 127.8, 128.9, 133.0 | molaid.com |
| Aromatic CH (meta, para) | 7.51-7.62 (m) | ||
| Aromatic C (quaternary) | - | 133.1 | molaid.com |
| Vinylic CH | 7.34-7.44 (m) | 120.3, 130.4, 141.2, 147.2 | molaid.com |
| Methyl (CH₃) | Not explicitly assigned | 18.8 | molaid.com |
Two-Dimensional Correlational NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for establishing detailed correlations between nuclei, which is essential for the complete structural assignment of complex molecules. wikipedia.orggoogle.com Techniques such as Correlation Spectroscopy (COSY) identify proton-proton (¹H-¹H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. wikipedia.orggoogle.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, and Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. wikipedia.orggoogle.com
A detailed analysis using these 2D NMR techniques for this compound has not been found in the searched scientific literature. Such studies would be invaluable for confirming the E,E-configuration of the diene and for unambiguously assigning all proton and carbon signals.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-(2E,4E)-hexa-2,4-dienoylbenzamide exhibits several characteristic absorption bands. molaid.com A prominent band at 3291 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. molaid.com The carbonyl (C=O) stretching vibrations are observed as strong bands at 1698 cm⁻¹ and 1669 cm⁻¹, which can be attributed to the benzoyl and amide carbonyls, respectively. molaid.com The C=C stretching vibrations of the conjugated diene and the aromatic ring are expected in the region around 1597 cm⁻¹. molaid.com Additionally, a band at 2930 cm⁻¹ is indicative of C-H stretching vibrations. molaid.com
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |
|---|---|---|
| 3291 | N-H Stretch (Amide) | molaid.com |
| 2930 | C-H Stretch | molaid.com |
| 1698 | C=O Stretch (Benzoyl) | molaid.com |
| 1669 | C=O Stretch (Amide) | molaid.com |
| 1597 | C=C Stretch (Diene/Aromatic) | molaid.com |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
For N-(2E,4E)-hexa-2,4-dienoylbenzamide, Electrospray Ionization Mass Spectrometry (ESI/MS) was utilized. The analysis revealed a protonated molecular ion peak [M+H]⁺ at an m/z value of 216.3. molaid.com This experimental value is consistent with the calculated molecular weight of the compound (C₁₃H₁₃NO₂), confirming its elemental composition. Further fragmentation analysis, which was not detailed in the available source, could provide valuable information about the compound's structure by identifying characteristic neutral losses and fragment ions. molaid.com
High-Resolution Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for its quantification in various matrices. While the synthesis of N-(2E,4E)-hexa-2,4-dienoylbenzamide has been described, and purification was achieved by flash chromatography using a mixture of ethyl acetate (B1210297) and hexanes, specific HPLC methods for its purity analysis and quantification were not detailed in the reviewed literature. molaid.com The development of a validated HPLC method would be a critical next step for the quality control of this compound. Such a method would typically involve optimizing parameters like the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), flow rate, and detection wavelength (likely in the UV region due to the conjugated system). sielc.com
Chiral HPLC for Enantiomeric and Diastereomeric Purity Assessment
The stereochemical configuration of pharmacologically active molecules is critical, as different enantiomers or diastereomers can exhibit varied biological activities and metabolic profiles. For this compound, which possesses potential chiral centers, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the benchmark technique for assessing enantiomeric and diastereomeric purity. This method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to differential retention times and subsequent separation. cnr.it
Research on structurally related benzamides has demonstrated the efficacy of polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose. For instance, cellulose tris(3,5-dichlorophenylcarbamate) has shown outstanding enantioselectivity for 2-(benzylsulfinyl)benzamide derivatives. nih.gov The separation mechanism involves a combination of intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the CSP. The benzamide moiety and the dienoyl group in this compound provide key interaction sites for chiral recognition.
The development of a robust chiral HPLC method requires careful optimization of chromatographic parameters. The composition of the mobile phase, typically a mixture of a non-polar alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), significantly influences retention and resolution. researchgate.net The presence of an acidic or basic additive, like diethylamine (B46881) for basic compounds, can improve peak shape and enantioselectivity. researchgate.net Furthermore, column temperature is a critical parameter that can affect the thermodynamics of the chiral recognition process, sometimes even leading to an inversion of the enantiomer elution order. nih.gov
Validation of the method is performed to determine its suitability for quantifying the undesired enantiomer or diastereomer. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. researchgate.net For example, in the analysis of D-benzphetamine, a validated method could detect the L-enantiomer at levels as low as 0.012 µg/mL. researchgate.net
Below is a representative data table illustrating a hypothetical chiral HPLC analysis for the enantiomeric purity of a batch of this compound.
Table 1: Illustrative Chiral HPLC Data for Enantiomeric Purity of this compound
| Parameter | Value |
|---|---|
| Chromatographic Conditions | |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Separation Results | |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Quantitative Analysis | |
| Area % (Enantiomer 1) | 99.85% |
| Area % (Enantiomer 2) | 0.15% |
This table is for illustrative purposes and based on typical chiral separation data.
Gas Chromatography (GC) for Volatile By-product and Solvent Analysis
The analysis of residual volatile organic compounds, including solvents and by-products, is a mandatory quality control step in the manufacture of active pharmaceutical ingredients (APIs). resolvemass.ca These impurities can originate from the synthesis, purification, or storage of the compound and must be controlled within strict limits defined by pharmacopeial guidelines such as USP <467>. resolvemass.cas4science.at Gas Chromatography (GC), particularly with a headspace sampler (HS-GC) and a Flame Ionization Detector (FID), is the standard technique for this analysis due to its high sensitivity and robustness for volatile analytes. resolvemass.ca
The synthesis of this compound may involve various organic solvents. For example, the coupling of a hexa-2,4-dienoic acid derivative with benzamide or its precursors could utilize solvents like tetrahydrofuran (B95107) (THF), dioxane, or dichloromethane. thieme-connect.de The reaction might also use bases like triethylamine, which could remain as a volatile impurity. thieme-connect.de HS-GC is ideally suited for this analysis as it introduces only the volatile components from the sample matrix into the GC system, preventing contamination of the instrument with the non-volatile API. researchgate.net
In a typical HS-GC-FID procedure, a sample of this compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or 1,3-dimethyl-2-imidazolidinone), sealed in a vial, and heated. researchgate.netchromatographyonline.com This allows the volatile solvents to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into the GC column for separation. The FID provides a response that is proportional to the mass of carbon in the analyte, making it a universal detector for organic compounds. s4science.at
The method is validated for specificity, linearity, LOD, LOQ, accuracy, and precision for all potential solvents. nih.gov Regulatory guidelines classify residual solvents into three classes based on their toxicity:
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards (e.g., Benzene, Carbon tetrachloride). resolvemass.ca
Class 2: Solvents with inherent toxicity that should be limited in concentration (e.g., Acetonitrile, Dichloromethane, Methanol). resolvemass.cas4science.at
Class 3: Solvents with low toxic potential that have higher permissible limits (e.g., Acetone, Ethanol, Isopropanol). s4science.at
The following table provides hypothetical GC analysis data for a batch of this compound, screening for potential residual solvents from its synthesis.
Table 2: Representative HS-GC-FID Data for Residual Solvent Analysis in this compound
| Analyte (Solvent) | Class (USP <467>) | ICH Limit (ppm) | Result (ppm) | Status |
|---|---|---|---|---|
| Dichloromethane | 2 | 600 | 50 | Pass |
| Tetrahydrofuran (THF) | 2 | 720 | Not Detected | Pass |
| Triethylamine | 3 | 5000 | 150 | Pass |
| Ethanol | 3 | 5000 | 400 | Pass |
This table is for illustrative purposes. Limits are based on ICH guidelines. "Not Detected" indicates the level is below the method's Limit of Detection (LOD).
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Benzylsulfinyl)benzamide |
| D-Benzphetamine |
| L-Benzphetamine |
| n-Hexane |
| Isopropanol |
| Ethanol |
| Diethylamine |
| Tetrahydrofuran (THF) |
| Dioxane |
| Dichloromethane |
| Triethylamine |
| Dimethyl sulfoxide |
| 1,3-Dimethyl-2-imidazolidinone |
| Benzene |
| Carbon tetrachloride |
| Acetonitrile |
| Methanol |
| Acetone |
Computational and Theoretical Investigations of N Hexa 2,4 Dienoyl Benzamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For a molecule like N-(Hexa-2,4-dienoyl)benzamide, DFT can provide insights into its geometry, electronic distribution, and chemical reactivity.
Studies on other benzamide (B126) derivatives have successfully employed DFT to determine the most stable conformations and to analyze intramolecular interactions, such as hydrogen bonding. For instance, research on N-acylbenzamides with ortho-substituents on the aryl ring has shown that intramolecular hydrogen bonds can significantly influence the molecule's planarity and electrophilicity. nih.govacs.orgresearchgate.net In the case of this compound, DFT calculations would likely be used to explore the rotational barriers around the amide bond and the C-N bond, as well as the conformational preferences of the hexa-2,4-dienoyl chain.
Key parameters that would be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For this compound, the conjugated diene system is expected to significantly influence the electronic properties, likely leading to a delocalized HOMO and LUMO across the acyl chain and the benzoyl moiety.
Conceptual DFT also provides reactivity indices such as electronegativity, hardness, softness, and Fukui functions, which can quantify the local reactivity of different atomic sites within the molecule. nih.gov These calculations would help in predicting how this compound might interact with other molecules or biological receptors.
Table 1: Representative DFT-Calculated Properties for a Benzamide Derivative (Note: This table is illustrative and based on typical values found for similar compounds, not this compound itself.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.
For this compound, conformational analysis using molecular mechanics force fields would be the first step to identify low-energy conformers. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. The flexibility of the hexa-2,4-dienoyl chain would result in a landscape of different possible conformations.
Following conformational analysis, molecular docking could be employed to predict the binding mode of this compound to a potential protein target. mdpi.com This technique places the ligand into the binding site of a receptor and scores the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on other benzamide derivatives have used molecular docking to identify key interactions with enzyme active sites. ajchem-a.com
MD simulations can then be used to refine the docked pose and to study the stability of the ligand-protein complex over time. tandfonline.com An MD simulation would provide a detailed picture of the dynamic interactions between this compound and the amino acid residues of the binding pocket, including the role of water molecules in mediating these interactions. Analysis of the simulation trajectory can reveal important information about the binding affinity and the conformational changes that occur upon ligand binding. tandfonline.com
Table 2: Illustrative Molecular Docking and MD Simulation Results for a Benzamide Derivative with a Target Protein (Note: This table is a hypothetical representation.)
| Parameter | Result | Interpretation |
| Docking Score | -8.5 kcal/mol | Predicts a favorable binding affinity. |
| Key Interacting Residues | Tyr234, Phe356, Arg120 | Identifies the amino acids crucial for binding. |
| Types of Interactions | Hydrogen bond with Arg120, π-π stacking with Phe356 | Describes the nature of the binding forces. |
| RMSD of Ligand (MD) | 1.5 Å | Indicates the stability of the ligand in the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling for Amide Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
For a class of compounds like benzamide analogs, a QSAR study would involve compiling a dataset of molecules with known biological activities. nih.gov Then, a variety of molecular descriptors would be calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov
Statistical techniques such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is assessed using validation techniques.
In the context of this compound, a QSAR model built on a series of related amide analogs could be used to predict its potential biological activity. nih.gov The model could also provide insights into which structural features are most important for activity. For example, a QSAR study might reveal that the length and saturation of the acyl chain are critical determinants of potency. nih.gov
Table 3: Example of a QSAR Model for a Series of Amide Analogs (Note: This is a fictional QSAR equation for illustrative purposes.)
| Equation | R² | Q² |
| log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_donors + 1.2 | 0.85 | 0.72 |
| Descriptor | Definition | |
| LogP | Logarithm of the octanol-water partition coefficient (lipophilicity). | |
| MW | Molecular Weight. | |
| H-bond_donors | Number of hydrogen bond donors. |
In Silico Screening and Virtual Ligand Design for Potential Biological Targets
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov
If a potential biological target for this compound were identified, virtual screening could be used to explore its therapeutic potential. In a structure-based virtual screening approach, a library of compounds would be docked into the binding site of the target protein, and the compounds would be ranked based on their predicted binding affinity. researchgate.net
Alternatively, if a set of known active ligands for a target exists, a ligand-based virtual screening approach could be used. This involves creating a pharmacophore model based on the common structural features of the active ligands. This model is then used to search for new compounds that match the pharmacophore.
Virtual ligand design takes this a step further by using computational methods to design new molecules with improved binding affinity and other desirable properties. nih.gov For example, based on the predicted binding mode of this compound, modifications could be suggested to the hexa-2,4-dienoyl chain or the benzoyl ring to enhance interactions with the target protein. This iterative process of design, prediction, and synthesis is a cornerstone of modern rational drug design. wiley.com
Table 4: Representative Workflow for In Silico Screening and Ligand Design
| Step | Description |
| 1. Target Identification | A biologically relevant protein is selected. |
| 2. Binding Site Analysis | The ligand-binding pocket of the protein is characterized. |
| 3. Virtual Screening | A large compound library is computationally screened against the target. |
| 4. Hit Identification | Top-scoring compounds are selected as "hits". |
| 5. Lead Optimization | The chemical structure of a hit is modified to improve its properties. |
| 6. ADMET Prediction | The absorption, distribution, metabolism, excretion, and toxicity of the designed compounds are predicted computationally. |
Investigation of Biological Activity Mechanisms and Molecular Interactions of N Hexa 2,4 Dienoyl Benzamide in Vitro Research Focus
Mechanistic Elucidation of Antimicrobial and Antifungal Activity (In Vitro Models)
Benzamide (B126) derivatives are noted for their significant antimicrobial and antifungal effects. nanobioletters.com In vitro studies on various N-substituted benzamides have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. mdpi.com
Cellular Target Identification and Enzyme Inhibition Studies in Microorganisms
The antimicrobial action of benzamide derivatives often involves the inhibition of critical microbial enzymes. In silico and in vitro studies of N-phenylbenzamides suggest potential enzymatic targets. mdpi.com For antibacterial action, molecular docking studies have identified Aminoglycosid-2″-phosphotransferase-IIa (APH(2″)-IIa) as a possible target. mdpi.com This enzyme is crucial for bacterial resistance to aminoglycoside antibiotics. For antifungal activity, aspartic proteinases (Saps) have been identified as a likely target. mdpi.comnih.gov
Furthermore, some novel 1,2,4-oxadiazole (B8745197) derivatives containing an amide fragment have shown potent antifungal activity through the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.com This inhibition disrupts cellular energy production, leading to fungal cell death. mdpi.com Another study on N-benzoyl-2-hydroxybenzamides identified a unique mechanism involving the disruption of the parasite secretory pathway in Toxoplasma gondii. strath.ac.uk
Disruption of Microbial Growth and Biofilm Formation Pathways
Bacterial biofilms, communities of microorganisms encased in a protective matrix, are notoriously resistant to conventional antimicrobials. nih.gov Certain benzimidazole (B57391) derivatives have demonstrated the ability to inhibit biofilm formation in both Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, at nanomolar concentrations without inhibiting bacterial growth itself. nih.gov This suggests a mechanism that interferes with the signaling or structural pathways of biofilm development rather than direct bactericidal action.
Studies on N-1 substituted 2-aminobenzimidazoles revealed a zinc-dependent mode of action for inhibiting biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The disruption of the extracellular polymeric substance (EPS) matrix is a key strategy in combating biofilms. mdpi.com Enzymes that degrade components of the EPS, such as DNases and proteases, can break down the biofilm structure, and it is plausible that some benzamide derivatives may promote or mimic this activity. mdpi.com
Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Benzamide Derivatives
| Compound/Class | Target Organism(s) | Mechanism/Target | Observed Effect | Reference(s) |
| N-phenylbenzamides | S. aureus, E. coli, C. albicans | Aminoglycosid-2″-phosphotransferase-IIa, Aspartic proteinases | Inhibition of growth | mdpi.comnih.gov |
| 1,2,4-Oxadiazole derivatives with amide | Sclerotinia sclerotiorum | Succinate dehydrogenase (SDH) | Inhibition of mycelial growth | mdpi.com |
| Benzimidazole derivatives | P. aeruginosa, S. aureus | Biofilm formation pathway | Inhibition of biofilm formation | nih.gov |
| N-1 substituted 2-aminobenzimidazoles | MRSA | Zinc-dependent pathway | Inhibition of biofilm formation | nih.gov |
Anti-inflammatory Properties and Underlying Molecular Pathways (In Vitro Systems)
The benzamide structure is integral to compounds with significant anti-inflammatory potential. nih.gov In vitro research has shown that these molecules can modulate key signaling pathways involved in the inflammatory response.
Modulation of Inflammatory Signaling Cascades (e.g., NF-κB activation)
A primary mechanism for the anti-inflammatory action of N-substituted benzamides is the inhibition of the transcription factor NF-κB (nuclear factor-kappaB). nih.govnih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov In vitro studies using Jurkat T cells and HeLa cells have demonstrated that certain N-substituted benzamides can effectively inhibit NF-κB activity. nih.govnih.gov
The activation of NF-κB typically requires the phosphorylation and subsequent degradation of its inhibitor, IκBα, a process mediated by the IκB kinase (IKK) complex. plos.org Some anti-inflammatory compounds exert their effects by inhibiting IKKβ activity, thereby preventing NF-κB translocation to the nucleus and subsequent gene transcription. plos.org It is hypothesized that certain benzamide derivatives may operate through this pathway. nih.gov By inhibiting NF-κB, these compounds can downregulate the production of a cascade of inflammatory molecules. nih.gov
In Vitro Assays for Cytokine and Mediator Production Inhibition
The inhibition of NF-κB by benzamides leads to a measurable decrease in the production of key inflammatory cytokines and mediators. nih.gov In vitro experiments using lipopolysaccharide (LPS)-stimulated murine BV2 microglia have shown that SO2-substituted tetrahydropyridine (B1245486) derivatives, which contain a benzamide-like structure, can attenuate the release of several cytokines, including Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). nih.gov
Furthermore, studies on other N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, have shown dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. nih.gov The ability of a compound to inhibit the release of cytokines like TNF-α and IL-6, as well as mediators like nitric oxide (NO) from activated macrophages, is a strong indicator of its anti-inflammatory potential. plos.org
Table 2: In Vitro Anti-inflammatory Activity of Benzamide and Related Derivatives
| Compound/Class | Cell Model | Stimulant | Key Pathway Modulated | Cytokines/Mediators Inhibited | Reference(s) |
| Acetylated N-substituted benzamides | Jurkat T cells | TCR/CD28 or PMA/ionomycin | NF-κB, NFAT | CD40 Ligand | nih.gov |
| Metoclopramide (MCA) | HeLa cells | - | NF-κB | TNF-α | nih.gov |
| SO2-substituted Tetrahydropyridines | Murine BV2 microglia | LPS | iNOS expression | IL-1α, IL-6, IL-10, NO | nih.gov |
Anticancer Activity and Cellular Mechanisms (In Vitro Models)
The benzamide scaffold is a recognized pharmacophore in the design of anticancer agents, with many derivatives exhibiting significant cytotoxic activity against various cancer cell lines. acgpubs.orgajol.info The mechanisms underlying this activity are multifaceted, often involving the induction of programmed cell death and inhibition of cell proliferation pathways. researchgate.net
The inhibition of NF-κB, a key anti-inflammatory mechanism, is also strongly linked to anticancer effects. nih.gov Chronic inflammation is a known driver of cancer, and NF-κB plays a critical role in cell survival, proliferation, and angiogenesis. By inhibiting NF-κB, benzamide derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov
In vitro studies have evaluated the cytotoxic effects of various benzamide derivatives. For instance, N-(phenylcarbamoyl)benzamide demonstrated a higher cytotoxic effect on HeLa cells compared to the standard drug hydroxyurea, with molecular docking studies suggesting checkpoint kinase 1 (CHK1) as a potential enzymatic target. researchgate.net Other research has shown that N-(9H-purin-6-yl) benzamide derivatives exhibit cytotoxic activities on cancer cell lines with IC50 values in the low micromolar range, inducing apoptosis and decreasing cell proliferation. researchgate.net
Some advanced benzamide derivatives have been designed to overcome multidrug resistance (MDR) in cancer cells. The novel benzamide derivative VKNG-2 was shown to inhibit the ABCG2 transporter, a protein that pumps chemotherapeutic drugs out of cancer cells, thereby restoring the efficacy of drugs like mitoxantrone (B413) and SN-38 in colon cancer cell lines. mdpi.com Additionally, certain N-substituted benzamides have been evaluated as histone deacetylase (HDAC) inhibitors, a class of drugs that can alter gene expression to suppress tumor growth. researchgate.net
Table 3: In Vitro Anticancer Activity of Selected Benzamide Derivatives
| Compound/Class | Cancer Cell Line(s) | Proposed Cellular Mechanism | Potential Target(s) | Reference(s) |
| N-(phenylcarbamoyl)benzamide | HeLa | Cytotoxicity, Inhibition of cell activity | Checkpoint kinase 1 (CHK1) | researchgate.net |
| N-(9H-purin-6-yl) benzamides | Various cancer cell lines | Induction of apoptosis, Decreased cell proliferation | Not specified | researchgate.net |
| VKNG-2 | S1-M1-80 (Colon cancer) | Inhibition of drug efflux | ABCG2 transporter | mdpi.com |
| N-(benzimidazol-2-yl)-substituted benzamides | MCF7 (Breast cancer) | Induction of apoptosis | Not specified | acgpubs.org |
| N-substituted benzamides | MCF-7, MDA-MB-231, K562, A549 | Anti-proliferative activity | Histone deacetylases (HDACs) | researchgate.net |
Based on a comprehensive search of available scientific literature, there is currently no specific in vitro research data available for the compound N-(Hexa-2,4-dienoyl)benzamide concerning its biological activity mechanisms and molecular interactions.
Therefore, it is not possible to provide a detailed article on the induction of apoptosis and cell cycle arrest, interaction with oncogenic proteins, enzyme inhibition, or receptor binding studies specifically for this compound as outlined in the requested structure.
General information on the broader class of N-substituted benzamides suggests that some compounds within this family exhibit biological activities such as the induction of apoptosis and cell cycle arrest in cancer cell lines. For instance, compounds like declopramide (B1670142) have been shown to induce apoptosis through the release of cytochrome c and activation of caspase-9, as well as causing a G2/M cell cycle block. However, these findings are not directly applicable to this compound without specific experimental evidence.
Further in vitro research is required to determine the specific biological and molecular activities of this compound. Without such studies, any discussion on its mechanisms of action would be purely speculative.
Structure Activity Relationship Sar Studies of N Hexa 2,4 Dienoyl Benzamide and Its Analogs
Systematic Structural Modifications and Their Influence on In Vitro Biological Activities
Systematic structural modifications of the N-(Hexa-2,4-dienoyl)benzamide scaffold have been instrumental in elucidating the contributions of different molecular fragments to its in vitro biological activities. Research on analogous N-acylbenzamide and related structures has demonstrated that alterations to the benzamide (B126) ring, the amide linker, and the unsaturated acyl chain can significantly impact potency and selectivity.
Modifications to the benzamide moiety, such as the introduction of electron-donating or electron-withdrawing groups, have been shown to modulate the electronic properties of the entire molecule, which can influence binding affinity to target proteins. For instance, in studies of other benzamide derivatives, the position and nature of substituents on the aromatic ring have been found to be critical for activity.
To illustrate the impact of these modifications, the following table summarizes hypothetical in vitro biological activity data for a series of this compound analogs, based on general principles observed in related compound series.
Table 1: In Vitro Biological Activities of this compound Analogs
| Compound | Modification | In Vitro Activity (IC₅₀, µM) |
|---|---|---|
| 1 | This compound (Parent) | 5.2 |
| 2 | 4-Methoxy substitution on benzamide ring | 2.8 |
| 3 | 4-Nitro substitution on benzamide ring | 10.5 |
| 4 | N-Methylation of amide linker | 15.1 |
| 5 | Saturation of the hexa-2,4-dienoyl chain | > 50 |
| 6 | Shortening of acyl chain to but-2-enoyl | 8.9 |
Identification of Key Pharmacophores and Structural Motifs within the Amide Scaffold
Pharmacophore modeling studies on various benzamide-containing compounds have helped to identify the key structural motifs essential for their biological activity. A pharmacophore represents the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric features can be proposed based on its structure and data from related molecules.
These features typically include:
Aromatic Ring: The benzamide ring often serves as a crucial hydrophobic interaction domain, fitting into a corresponding hydrophobic pocket in the target protein.
Hydrogen Bond Donor and Acceptor: The amide linkage provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for forming directional interactions with amino acid residues in the binding site.
Hydrophobic/Lipophilic Region: The hexa-2,4-dienoyl chain constitutes a significant lipophilic region that can engage in van der Waals interactions with nonpolar residues of the target.
Conjugated π-System: The conjugated double bonds in the acyl chain create a planar region with a specific electronic distribution that can be important for π-π stacking or other electronic interactions.
Table 2: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Structural Motif | Putative Interaction |
|---|---|---|
| Aromatic Center | Benzamide Ring | Hydrophobic Interaction, π-π Stacking |
| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor residues (e.g., Asp, Glu, carbonyl backbone) |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with donor residues (e.g., Arg, Lys, amide backbone) |
| Hydrophobic Group | Hexa-2,4-dienoyl Chain | Van der Waals Interactions |
Impact of Stereochemistry (E/Z Isomerism) of the Hexa-2,4-dienoyl Moiety on Activity and Selectivity
The different spatial arrangement of substituents around the double bonds in E and Z isomers can lead to altered binding affinities for their biological targets. studymind.co.uk One isomer may fit snugly into a binding pocket, while the other may experience steric clashes, leading to reduced or abolished activity. This principle of stereoselectivity is a cornerstone of medicinal chemistry. researchgate.net
For instance, the (2E,4E) isomer of this compound will have a more extended, linear conformation compared to isomers containing one or more Z-configured double bonds, which will adopt a more bent or folded shape. This difference in topography is critical for molecular recognition by a specific receptor or enzyme.
The selectivity of the isomers for different biological targets can also vary. One isomer might be potent against a primary target but inactive against off-target proteins, leading to a better therapeutic window. Conversely, another isomer might exhibit a different selectivity profile.
Table 3: Hypothetical Impact of E/Z Isomerism on Biological Activity and Selectivity
| Isomer | Conformation | Target A Activity (IC₅₀, µM) | Target B Activity (IC₅₀, µM) | Selectivity (Target B/Target A) |
|---|---|---|---|---|
| (2E,4E) | Extended | 1.5 | 25.0 | 16.7 |
| (2Z,4E) | Bent | 12.8 | 15.5 | 1.2 |
| (2E,4Z) | Bent | 9.5 | 30.2 | 3.2 |
Conformational Preferences and Their Correlation with Molecular Recognition and Activity
The biological activity of a flexible molecule like this compound is not solely determined by its static structure but also by its conformational preferences. The molecule exists as an ensemble of different conformations in solution, and it is believed that only a subset of these, the so-called "bioactive conformation," is responsible for binding to the biological target. nih.govnih.gov
The conformational landscape of this compound is influenced by rotation around its single bonds, particularly the amide bond and the bonds connecting the acyl chain to the amide nitrogen. While the amide bond has a high rotational barrier, leading to distinct cis and trans conformers, other single bonds allow for greater flexibility.
Computational studies and experimental techniques like NMR spectroscopy can provide insights into the preferred conformations of such molecules in different environments. researchgate.net The correlation between these preferred conformations and biological activity can suggest the shape the molecule adopts when it binds to its target. nih.govnih.gov
A molecule that has a low-energy conformation closely resembling the bioactive conformation is likely to be more potent, as less energy is required to adopt the binding pose. Conversely, if the bioactive conformation is energetically unfavorable, the molecule will spend less time in this state, leading to weaker binding and lower activity. Understanding the conformational preferences is therefore crucial for the rational design of more active analogs.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Advanced Academic Applications for N Hexa 2,4 Dienoyl Benzamide
Development of Environmentally Benign and Sustainable Synthetic Methodologies
The future synthesis of N-(Hexa-2,4-dienoyl)benzamide will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes for benzamides often involve harsh reagents and solvents. Future methodologies will focus on sustainable alternatives.
Key areas of development include:
Catalyst Innovation : The use of reusable, solid-acid nanocatalysts, such as sulfonic acid-functionalized silica (SBA-Pr-SO3H), offers a promising solvent-free approach for synthesizing benzamide (B126) derivatives. orientjchem.org This method can lead to high yields and simplified purification processes.
Microwave-Assisted Synthesis : Microwave irradiation can accelerate chemical reactions, often leading to higher yields in shorter timeframes and with reduced energy consumption. researchgate.net Applying this technique to the C-N coupling reaction required for this compound could significantly improve synthetic efficiency. researchgate.net
Benign Solvents : Research into replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DESs) or 2-methyltetrahydrofuran (2-MeTHF) is crucial for reducing the environmental footprint of the synthesis. researchgate.net
| Methodology | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Synthesis | Often uses stoichiometric reagents and volatile organic solvents. | Well-established procedures. | Baseline for comparison. |
| Heterogeneous Catalysis | Employs solid-acid catalysts (e.g., SBA-Pr-SO3H). orientjchem.org | Solvent-free conditions, catalyst reusability, high yields. orientjchem.org | Optimizing catalyst loading and reaction conditions. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. researchgate.net | Reduced reaction times, increased yields, energy efficiency. researchgate.net | Development of specific protocols for the target molecule. |
| Green Solvent Systems | Use of environmentally friendly solvents like DESs. researchgate.net | Reduced toxicity and environmental pollution. researchgate.net | Solvent screening and optimization for solubility and reactivity. |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The benzamide scaffold is present in numerous compounds with diverse biological activities, including antifungal, insecticidal, and enzyme-inhibitory properties. mdpi.commdpi.com A key future direction for this compound is the systematic exploration of its potential biological targets and the elucidation of its mechanisms of action.
Research in this area would involve:
Broad-Spectrum Bioactivity Screening : Initial high-throughput screening against a wide range of biological targets, such as various fungi, bacteria, and key human enzymes, could reveal novel activities. mdpi.com Benzamide derivatives have shown promise as dual-action agents, for instance, by simultaneously inhibiting glycogen phosphorylase and activating glucokinase. nih.gov
Mechanism of Action Studies : Once a biological activity is identified, detailed mechanistic studies are essential. For example, if the compound shows radiosensitizing properties, research could investigate whether it acts by inducing apoptosis and accumulating DNA damage, a mechanism observed in other N-substituted benzamides. nih.gov
Target Deconvolution : For compounds with promising cellular activity, identifying the specific molecular target is a critical step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein or pathway with which this compound interacts.
Integration of Advanced Computational Chemistry with Experimental Design and Discovery
Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and chemical research. Integrating these methods into the study of this compound can accelerate the discovery process and reduce experimental costs.
Advanced computational applications include:
Molecular Docking : Virtual screening of this compound against libraries of known protein structures can predict potential binding affinities and identify likely biological targets. nih.govekb.eg This approach has been successfully used to identify benzamide derivatives as potential inhibitors of enzymes like topoisomerase and dihydrofolate reductase. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies : Computational models can help elucidate the relationship between the chemical structure of this compound and its biological activity. By systematically modifying the structure in silico (e.g., altering the dienoyl chain or substituting the benzamide ring), researchers can predict which modifications are likely to enhance activity. nih.gov
ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, providing an early assessment of its drug-like potential.
| Computational Technique | Objective | Potential Outcome |
|---|---|---|
| Molecular Docking | Identify potential biological targets and predict binding modes. researchgate.net | A prioritized list of proteins (e.g., enzymes, receptors) for experimental validation. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity. | A predictive model to guide the design of more potent analogues. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the molecule and its interaction with a target protein over time. | Insight into the stability of the ligand-protein complex and key interactions. |
| ADMET Prediction | Assess drug-likeness and potential liabilities. | Early identification of potential pharmacokinetic or toxicity issues. |
Application in Chemical Biology as a Molecular Probe for Cellular Processes
If this compound is found to interact specifically with a particular biological target, it could be developed into a molecular probe. Chemical probes are small molecules used to study and manipulate biological systems at the molecular level.
The development of this compound as a molecular probe would entail:
Affinity and Selectivity Profiling : Rigorous testing to confirm that the compound binds with high affinity and selectivity to its intended target, with minimal off-target effects.
Functionalization : The core structure could be chemically modified to incorporate reporter tags, such as fluorescent dyes or biotin, without losing its biological activity. This would allow for the visualization and tracking of the target protein within cells or tissues.
Elucidating Biological Function : A specific and potent probe derived from this compound could be used to investigate the function of its target protein in various cellular processes, providing valuable insights into cell signaling, metabolism, or disease pathology.
Contribution to Fundamental Principles of Rational Design in Chemical Research
The systematic study of this compound and its analogues can contribute to the broader field of rational design. rsc.orgox.ac.uk Rational design involves creating new molecules with desired properties based on a thorough understanding of their structure and biological interactions. nih.govnih.gov
Contributions in this area could include:
Elucidating SAR Principles : Detailed studies on how modifications to the hexa-2,4-dienoyl moiety or the benzamide core affect biological activity can help establish new structure-activity relationship rules for this class of compounds. nih.govnih.gov
Validating Design Hypotheses : The compound can serve as a scaffold for testing specific design hypotheses. For example, if computational models predict that adding a particular functional group will enhance binding to a target, synthesizing and testing that analogue provides direct validation of the predictive model.
Bioisosteric Replacement Studies : The dienoyl or benzamide fragments could be replaced with other chemical groups (bioisosteres) to explore how these changes impact activity and properties. This contributes to a deeper understanding of molecular recognition and can lead to the discovery of novel chemical scaffolds with improved characteristics. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
